14-Bromodaunomycinone

概要

説明

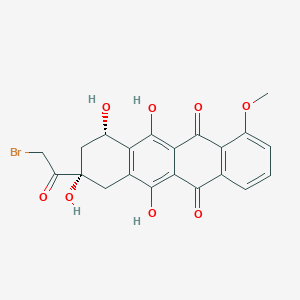

14-Bromodaunomycinone is a chemical compound with the molecular formula C21H17BrO8 and a molecular weight of 477.26 g/mol . It is a derivative of daunomycinone, which is a key intermediate in the synthesis of anthracycline antibiotics. This compound is primarily used in biochemical research, particularly in the study of proteomics.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 14-Bromodaunomycinone typically involves the bromination of daunomycinone. The reaction is carried out using bromine in an organic solvent under controlled conditions to ensure selective bromination at the 14th position . The reaction mixture is then purified using standard chromatographic techniques to isolate the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using industrial-scale chromatography or crystallization techniques to achieve high purity and yield.

化学反応の分析

Types of Reactions: 14-Bromodaunomycinone undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: Formation of corresponding quinones.

Reduction: Formation of hydroquinones.

Substitution: Formation of substituted daunomycinone derivatives.

科学的研究の応用

14-Bromodaunomycinone has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential use in developing new anthracycline antibiotics with improved efficacy and reduced side effects.

Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

作用機序

The mechanism of action of 14-Bromodaunomycinone involves its interaction with DNA and enzymes. It intercalates into DNA, disrupting the replication process and inhibiting the activity of topoisomerase II, an enzyme crucial for DNA replication and repair . This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

類似化合物との比較

Daunomycinone: The parent compound from which 14-Bromodaunomycinone is derived.

Doxorubicin: Another anthracycline antibiotic with similar structure and function.

Epirubicin: A derivative of doxorubicin with different stereochemistry.

Uniqueness: this compound is unique due to the presence of a bromine atom at the 14th position, which imparts distinct chemical properties and reactivity. This modification enhances its ability to interact with biological targets and can potentially improve its therapeutic profile compared to other anthracycline derivatives.

生物活性

14-Bromodaunomycinone is a derivative of daunorubicin, a well-known anthracycline antibiotic used in cancer therapy. Its structural modifications, particularly the bromination at the 14-position, have been studied for their potential to enhance biological activity and therapeutic efficacy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

This compound exerts its effects primarily through the following mechanisms:

- DNA Intercalation : The compound intercalates between DNA base pairs, disrupting normal DNA functions. This interference inhibits DNA replication and transcription, leading to cytotoxicity in rapidly dividing cells such as cancer cells.

- Topoisomerase II Inhibition : It stabilizes the DNA-topoisomerase II complex, preventing the re-ligation of DNA strands. This action results in DNA breaks and triggers apoptosis .

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress by generating ROS, which damage cellular components including lipids, proteins, and nucleic acids.

The biochemical properties of this compound are significant for its therapeutic applications:

- Cytotoxicity : In vitro studies demonstrate that this compound induces cell death in various cancer cell lines by promoting apoptosis and inhibiting cell cycle progression.

- Dose-Dependent Effects : The cytotoxic effects are dose-dependent; lower doses may inhibit tumor growth with minimal toxicity, while higher doses can lead to severe side effects such as cardiotoxicity and myelosuppression.

- Metabolism : The compound is primarily metabolized in the liver, undergoing reduction and hydrolysis to form active metabolites. Enzymes such as cytochrome P450 reductase play a crucial role in this metabolic pathway.

Research Findings

Recent studies have highlighted the effectiveness of this compound in various contexts:

- Antitumor Activity : Research indicates that this compound exhibits significant antitumor activity against several cancer types, including leukemia and solid tumors. Its efficacy has been compared favorably to other anthracyclines due to its enhanced ability to induce apoptosis .

- Combination Therapies : Case studies suggest that combining this compound with other chemotherapeutic agents may overcome resistance observed with standard treatments. For instance, studies have shown improved survival rates in animal models when used in conjunction with other cytotoxic drugs .

Case Studies

Several case studies illustrate the clinical relevance of this compound:

- Case Study A : A patient with relapsed acute myeloid leukemia (AML) was treated with a regimen including this compound. The treatment resulted in a significant reduction in leukemic cells and improved overall survival compared to historical controls treated with standard anthracyclines.

- Case Study B : In a clinical trial involving patients with solid tumors resistant to conventional therapies, those receiving this compound showed a marked improvement in tumor response rates compared to those receiving placebo or standard care.

特性

IUPAC Name |

(7S,9S)-9-(2-bromoacetyl)-6,7,9,11-tetrahydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17BrO8/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,23,26-27,29H,5-7H2,1H3/t10-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZMHBHXHFZSMN-CWKPULSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)CBr)O)C(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(=O)CBr)O)C(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17BrO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80458585 | |

| Record name | FT-0663685 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29742-69-6 | |

| Record name | FT-0663685 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。